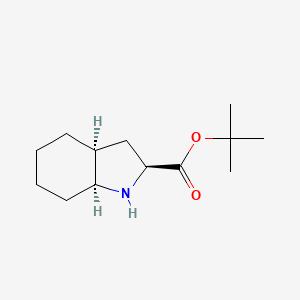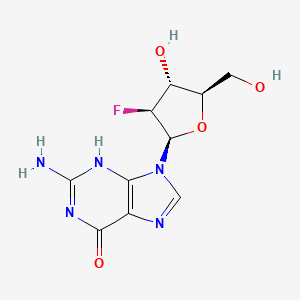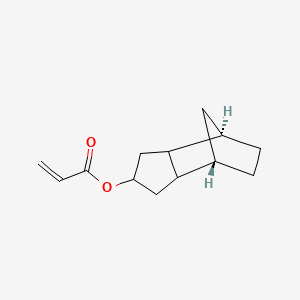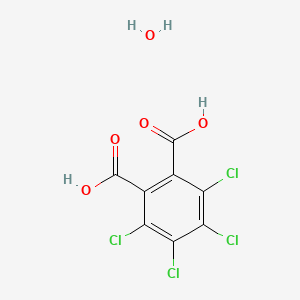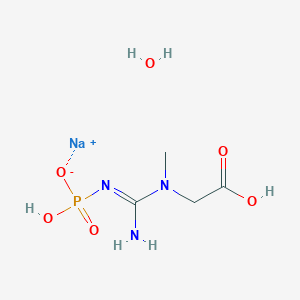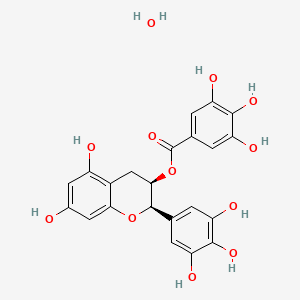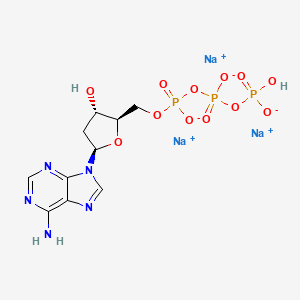
2'-Deoxyadenosine-5'-triphosphate trisodium salt
Vue d'ensemble
Description
2’-Deoxyadenosine-5’-triphosphate trisodium salt, also known as dATP, is a nucleoside triphosphate . It is a substrate for a variety of polymerases including DNA polymerase and reverse transcriptase . It is used in DNA synthesis reactions such as PCR, DNA sequencing, and molecular cloning techniques .
Synthesis Analysis
DATP is made up of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues . It is used by cells for the synthesis of DNA by DNA polymerases . It is also used in the detection of apoptotic cells by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) technique .Molecular Structure Analysis
The molecular formula of dATP is C10H14N5Na2O12P3 . It consists of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues .Chemical Reactions Analysis
DATP is used as a substrate by a variety of polymerases including DNA polymerase and reverse transcriptase . It is used in DNA synthesis reactions such as PCR, DNA sequencing, and molecular cloning techniques .Physical And Chemical Properties Analysis
DATP is a solid substance that is soluble in water to 75 mM . It has a molecular weight of 611.13 .Applications De Recherche Scientifique
Apoptosis Induction : 2-Chloro-2'-deoxyadenosine (2CdA), a variant of deoxyadenosine, is shown to induce apoptosis in quiescent lymphocytes, making it useful in treating lymphoproliferative diseases. It cooperates with cytochrome c and Apaf-1 to activate caspase-3, explaining its cytotoxic effects toward nondividing lymphocytes (Leoni et al., 1998).
Bioorthogonal Labeling : Modified nucleotide triphosphates, including 7-deaza-2'-deoxyadenosine triphosphate, have been used for fluorescent labeling of oligonucleotides in bioorthogonal strategies, showing better suitability than conventional 2'-deoxyuridines (Reisacher et al., 2019).
Fluorescent DNA Probes : Fluoresceinylated 2'-deoxyadenosine nucleotides, including triphosphates, provide fluorescent, non-radioactive DNA probes, useful in molecular biology research (Sarfati & Namane, 1990).
RNA Synthesis Inhibition : 3'-Deoxyadenosine-5'-triphosphate incorporation into RNA by RNA polymerase was observed to prevent further elongation of the nascent polynucleotide, highlighting its role in inhibiting RNA synthesis (Shigeura & Boxer, 1964).
Binding Studies : Studies on the binding of deoxy-thymidine-5'-triphosphate and deoxyadenosine-5'-triphosphate to asbestos fibers suggest potential uses in polymerization and solid-phase materials (Hawtrey et al., 2002).
Synthesis and DNA Damage : Improved chemical synthesis methods for 2'-deoxynucleoside 5'-triphosphates and their roles in DNA damage, repair, and use as drugs have been reviewed, underscoring the compound's relevance in medicinal chemistry and pharmacology (Biswas et al., 2013).
Purification of Enzymes : ATP- and dATP-substituted agaroses have been utilized for the purification of enzymes such as ribonucleotide reductases, leveraging the affinity of a protein for nucleoside 5'-triphosphate (Berglund & Eckstein, 1974).
Inhibition Studies : dATP has been explored as an inhibitor in biochemical processes like ribonucleotide reduction, offering insights into cellular mechanisms and potential therapeutic applications (Chang & Cheng, 1980).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESQMCFNINIMU-PWDLANNDSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na3O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyadenosine-5'-triphosphate trisodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl]acetic acid;hydrate](/img/structure/B8002896.png)
